D-Cloprostenol
Descripción general
Descripción
(+)-5-trans Cloprostenol: es un análogo sintético de la prostaglandina F2α, una prostaglandina que se produce de forma natural. Las prostaglandinas son compuestos lipídicos que tienen diversos efectos similares a las hormonas en los animales. (+)-5-trans Cloprostenol se utiliza principalmente en medicina veterinaria para gestionar las funciones reproductivas, como la inducción del estro y el control del momento de la ovulación en el ganado .
Aplicaciones Científicas De Investigación
Química: (+)-5-trans Cloprostenol se utiliza como compuesto modelo en el estudio de análogos de prostaglandinas. Su síntesis y reacciones proporcionan información sobre el comportamiento de compuestos similares.
Biología: En la investigación biológica, (+)-5-trans Cloprostenol se utiliza para estudiar los efectos de las prostaglandinas en los procesos celulares, como la inflamación y la señalización celular.
Medicina: En medicina veterinaria, (+)-5-trans Cloprostenol se utiliza para gestionar las funciones reproductivas en el ganado. Se utiliza para inducir el estro, controlar el momento de la ovulación y tratar trastornos reproductivos.
Industria: El compuesto se utiliza en la industria farmacéutica para el desarrollo de medicamentos veterinarios. Se estudian sus métodos de síntesis y producción para mejorar la eficiencia y el rendimiento .
Mecanismo De Acción
(+)-5-trans Cloprostenol ejerce sus efectos uniéndose a los receptores de prostaglandinas en la superficie de las células diana. Esta unión activa las vías de señalización intracelular que conducen a diversas respuestas fisiológicas. En los tejidos reproductivos, induce la luteolisis, lo que lleva a la regresión del cuerpo lúteo y el inicio de un nuevo ciclo estral .
Análisis Bioquímico
Biochemical Properties
D-Cloprostenol interacts with various enzymes, proteins, and other biomolecules. It is involved in the synthesis of prostaglandins, a process guided by biocatalytic retrosynthesis . The synthesis involves an unprecedented Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation and a ketoreductase (KRED)-catalyzed diastereoselective reduction . These interactions set the critical stereochemical configurations under mild conditions .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it induces functional regression in cultured luteal cells of selected felid species . The changes induced by this compound were measured based on progesterone concentration and mRNA expression analysis of selected genes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound exerts its effects at the molecular level, influencing the production of prostaglandins .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in nonlactating dairy cattle, two doses of this compound (150 and 300 μg) were studied for their effects on progesterone concentration, luteal diameter, and ovulation rate .
Metabolic Pathways
This compound is involved in the metabolic pathways that lead to the synthesis of prostaglandins . It interacts with enzymes such as BVMO and KRED, which play crucial roles in these pathways .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de (+)-5-trans Cloprostenol típicamente implica varios pasos, comenzando con materias primas fácilmente disponibles. Un método común involucra el uso de levogiración de lactona Corey diol como material de partida. La ruta sintética incluye oxidación, formación de olefinas, reducción y reacciones de Wittig . El proceso se puede resumir de la siguiente manera:
Oxidación: El grupo alcohol primario de la levogiración de lactona Corey diol se oxida selectivamente.
Formación de Olefinas: El producto oxidado sufre formación de olefinas.
Reducción: La olefina se reduce para formar el intermedio deseado.
Reacción de Wittig: El intermedio experimenta una reacción de Wittig para formar el producto final, (+)-5-trans Cloprostenol.
Métodos de Producción Industrial: La producción industrial de (+)-5-trans Cloprostenol involucra rutas sintéticas similares pero a mayor escala. El proceso se optimiza para un mayor rendimiento y pureza, a menudo involucrando técnicas de resolución quiral para obtener productos ópticamente puros. Los métodos industriales también pueden incluir el uso de cromatografía líquida preparativa para la purificación .
Análisis De Reacciones Químicas
Tipos de Reacciones: (+)-5-trans Cloprostenol experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en la molécula.
Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio y borohidruro de sodio.
Sustitución: Se emplean reactivos como halógenos y compuestos organometálicos para reacciones de sustitución.
Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir alcoholes o alcanos .
Comparación Con Compuestos Similares
Compuestos Similares:
Bimatoprost: Se utiliza en el tratamiento del glaucoma y la hipertensión ocular.
Fluprostenol: Se utiliza en medicina veterinaria para fines similares de gestión reproductiva.
Travoprost: Otro análogo de prostaglandina utilizado en oftalmología.
Singularidad: (+)-5-trans Cloprostenol es único en su aplicación específica en medicina veterinaria para la gestión reproductiva. Su ruta sintética y técnicas de resolución quiral también lo distinguen de otros análogos de prostaglandinas .
Actividad Biológica
D-Cloprostenol, the optically active enantiomer of cloprostenol, is a synthetic analogue of prostaglandin F2α (PGF2α). It plays a significant role in reproductive physiology across various animal species. This article delves into the biological activity of this compound, its mechanisms, effects on reproduction, and relevant case studies.
This compound exerts its biological effects primarily through luteolysis, which is the regression of the corpus luteum. This process is essential for regulating the estrous cycle and initiating parturition in various species. The compound binds to PGF2α receptors on luteal cells, leading to decreased progesterone production and subsequent luteal regression.
Pharmacokinetics
This compound is administered via intramuscular injection, where it is rapidly absorbed and distributed throughout the body. Studies indicate that it undergoes extensive metabolism, primarily through β-oxidation. Toxicokinetic studies have shown that while this compound is effective at low doses, higher doses can lead to adverse effects such as vacuolation of luteal cells in animal models .
Reproductive Performance
Research has demonstrated that this compound significantly enhances reproductive outcomes in livestock. For instance:
- Sows : A study involving multiparous sows showed that administration of this compound led to synchronized parturition and improved milk yield. Sows treated with 75 μg of this compound sodium exhibited a 30.3% increase in lactation ability compared to untreated controls .
- Cattle : In nonlactating dairy cows, a dose-response study indicated that a double dose (300 μg) of this compound resulted in a higher rate of luteolysis compared to the standard dose (150 μg), particularly in cows with an older corpus luteum .
Case Studies
- Study on Sows : A randomized trial involving 320 Landrace × Yorkshire sows evaluated the effects of this compound on parturition timing and piglet survival rates. The results indicated that treatment with this compound significantly reduced stillbirth rates and improved overall litter weights after weaning .
- Dairy Cattle Research : Another study assessed the impact of this compound on ovulation rates in dairy cattle. The findings revealed that higher doses led to a shorter interval from treatment to ovulation, enhancing reproductive efficiency .
Safety and Toxicology
Toxicological assessments have shown that this compound has a favorable safety profile when used at recommended doses. In long-term studies, the no-observed-adverse-effect level (NOAEL) was determined to be 50 µg/kg body weight per day for certain adverse effects observed in rats . Genotoxicity studies have indicated that this compound is unlikely to be genotoxic in vivo, although some positive responses were noted in vitro .
Comparative Data Table
Propiedades
Número CAS |
57968-81-7 |
---|---|
Fórmula molecular |
C22H29ClO6 |
Peso molecular |
424.9 g/mol |
Nombre IUPAC |
(E)-7-[2-[(E)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C22H29ClO6/c23-15-6-5-7-17(12-15)29-14-16(24)10-11-19-18(20(25)13-21(19)26)8-3-1-2-4-9-22(27)28/h1,3,5-7,10-12,16,18-21,24-26H,2,4,8-9,13-14H2,(H,27,28)/b3-1+,11-10+ |
Clave InChI |
VJGGHXVGBSZVMZ-RHRRPTPYSA-N |
SMILES |
C1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)O)O |
SMILES isomérico |
C1C(C(C(C1O)/C=C/C(COC2=CC(=CC=C2)Cl)O)C/C=C/CCCC(=O)O)O |
SMILES canónico |
C1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)O)O |
Key on ui other cas no. |
40665-92-7 |
Pictogramas |
Irritant; Health Hazard |
Sinónimos |
D-Cloprostenol; (+)-5,6-trans Cloprostenol; (+)-5-trans-16-m-chlorophenoxy tetranor PGF2α; (+)-5-trans-16-m-chlorophenoxy tetranor Prostaglandin F2α |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: d-cloprostenol primarily targets prostaglandin F2α receptors (PGF2α Rs). [] Upon binding to these receptors, it mimics the action of naturally occurring prostaglandin F2α, initiating a cascade of downstream effects. These effects include luteolysis (regression of the corpus luteum), increased uterine contractility, and modulation of other physiological processes.
A: Research indicates that the binding of this compound to PGF2α Rs is stereospecific. [] This means that the specific three-dimensional structure of this compound is crucial for its high affinity and potent activity at the receptor. Studies using bovine corpus luteum and myometrial cell membranes demonstrated that this compound was significantly more potent than its racemic mixture (dl-cloprostenol) in inhibiting [3H]prostaglandin F2α binding. []
A: this compound administration leads to a significant decrease in progesterone (P4) concentrations in various animal species. [, , ] This effect is attributed to its luteolytic action, causing regression of the corpus luteum, the primary source of progesterone production. Studies on dairy cows treated with different prostaglandin F2α analogues, including this compound, showed a significant reduction in serum P4 concentrations after treatment. [] The rate of decline in P4 concentration was significantly higher in the this compound group compared to dinoprost tromethamine and cloprostenol groups. []
A: this compound exerts a direct contractile effect on the myometrium, leading to increased uterine motility. [] This effect has been demonstrated in experimental cows during diestrus, where intrauterine pressure recording showed significant differences in the area under the curve and mean amplitude of uterine contractions after this compound administration compared to placebo. [] The contractile effect was dose-dependent, with a higher dose (0.3 mg) producing a more pronounced and sustained response. []
ANone: The molecular formula of this compound is C22H34O5 and its molecular weight is 382.5 g/mol.
A: Research on the synthesis and characterization of 1-ethylamide and 1-ethanolamide derivatives of this compound and their 15-epimers provides valuable spectroscopic data. [] The compounds were characterized using infrared (IR), 1H nuclear magnetic resonance (NMR), 13C NMR, 2D NMR (COSY and HETCOR), and mass spectrometry (MS). [] These techniques allow for a detailed analysis of the compound's structure and properties.
ANone: this compound is not primarily known for its catalytic properties. It is a synthetic prostaglandin F2α analogue used for its hormonal effects, particularly in animal reproduction.
ANone: The provided research papers do not delve into computational chemistry modeling, simulations, or quantitative structure-activity relationship (QSAR) models for this compound.
A: The stereospecificity of this compound binding to PGF2α receptors highlights the importance of its specific three-dimensional structure for its biological activity. [] Modifications to the structure, such as the production of 1-ethylamide and 1-ethanolamide derivatives, can alter its binding affinity, potency, and potentially its selectivity for different PGF2α receptor subtypes. [] Further research is needed to fully elucidate the impact of specific structural modifications on the pharmacological profile of this compound.
A: While the provided research papers do not extensively discuss stability and formulation strategies for this compound, the synthesis and characterization of its derivatives [] offer insights into potential modifications that could influence its stability, solubility, and bioavailability. Further research in this area would be beneficial to optimize formulations for different administration routes and species-specific applications.
A: this compound can be administered via various routes, including intramuscular (IM), intravenous (IV), and intrauterine (IU). [] The specific route and dosage depend on the intended application and animal species. Its duration of action varies depending on the administration route, dosage, and physiological state of the animal.
A: Studies on various animal species, including dairy cows, sows, goats, and peccaries, have demonstrated the efficacy of this compound in modulating reproductive processes. [, , , , , ] For example, this compound has been shown to effectively induce estrus synchronization in sows and improve reproductive performance in multiparous sows during lactation. [] In dairy cows, IM administration of this compound at the time of artificial insemination improved conception rates. []
A: Research suggests that this compound can be used for inducing parturition in sows and goats. [, ] Studies on sows showed that perivulva administration of half the recommended dose of this compound was as effective as the full dose administered IM in inducing farrowing. [] Similarly, studies on Saanen goats demonstrated the efficacy of this compound in synchronizing parturition and optimizing milking goat production. []
A: Research indicates that this compound influences ovarian follicle dynamics. [, , , , ] In nonlactating dairy cows, a double dose of this compound (300 μg) tended to induce full luteolysis more effectively than a standard dose (150 μg), particularly in cows with corpus lutea aged 120 and 132 hours. [] Studies on buffaloes and cows treated with a combination of estradiol benzoate, a progesterone-releasing device, and this compound showed that this compound could hasten ovulation in cows but did not significantly affect the ovulation rate or time in buffaloes. [] In another study, a higher dose of this compound (375 μg) tended to induce complete luteolysis in more nonlactating dairy cows compared to a split dose (150 µg given on two consecutive days). []
A: Yes, research has investigated the efficacy of this compound in the treatment of cystic ovarian follicles (COF) in dairy cows. [] A study comparing different hormonal interventions for COF treatment found that the use of this compound in combination with gonadorelin acetate resulted in significantly improved cure rates compared to the control group or the use of an intravaginal progesterone device. []
ANone: The research primarily focuses on the reproductive effects of this compound in animals and does not provide comprehensive details regarding its toxicology and long-term safety profile in humans.
ANone: The research papers provided focus on traditional administration routes (IM, IV, IU) for this compound and do not explore targeted drug delivery strategies.
ANone: The research papers primarily focus on assessing the efficacy of this compound based on reproductive outcomes, such as estrus synchronization, ovulation rate, and pregnancy rate. While progesterone levels are monitored as an indicator of luteolysis, the studies do not delve into specific biomarkers for predicting efficacy or identifying adverse effects.
A: The research papers highlight the use of radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA) as common techniques to quantify progesterone levels in animal samples. [, , , ] These methods are used to assess the luteolytic effect of this compound, which is reflected in the decline of circulating progesterone concentrations.
A: Research investigating the presence of anti-d-cloprostenol antibodies in sheep utilized a scintillation counter and radioactively-labeled [5,6,8,9,11,12,14,15(n)-3H] prostaglandin F2α to detect and quantify antibody binding. [] This technique allows researchers to assess the potential impact of antibody development on the efficacy of this compound treatment.
A: Research indicates that the administration of this compound can lead to the development of anti-prostaglandin F2α antibodies in sheep. [] Although antibody levels were found to be low, their potential impact on fertility parameters, such as pregnancy rates, requires further investigation.
ANone: The provided research papers do not discuss potential interactions between this compound and drug transporters. Further research in this area could provide valuable insights into the compound's pharmacokinetic profile and potential for drug interactions.
ANone: The research papers do not provide information on this compound's potential to induce or inhibit drug-metabolizing enzymes. Further research is needed to investigate these interactions and their potential clinical relevance.
A: Research comparing the cost-effectiveness of using injectable progesterone versus intravaginal devices for estrus synchronization in dairy cows found that the injectable progesterone protocol was significantly less expensive (48% cost reduction) while maintaining similar synchronization efficiency. [] This highlights the potential for exploring cost-effective alternatives in reproductive management programs.
A: The research papers highlight the use of various tools and resources for efficient research, including ultrasonography for monitoring ovarian follicle dynamics, RIA and ELISA for quantifying hormone levels, and statistical software for data analysis. [, , , ] These tools and resources are crucial for advancing scientific knowledge in animal reproduction and developing effective reproductive management strategies.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.